Dalbergioidin Exhibits Noncompetitive Tyrosinase Inhibition with Moderate Potency Compared to Benzofuran Derivatives
Dalbergioidin inhibits mushroom tyrosinase with an IC50 of 20 mM and acts as a noncompetitive inhibitor [1]. In contrast, the benzofuran derivative 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran, isolated from the same plant source, exhibits a much lower IC50 of 5.2 μM and acts as a competitive inhibitor [2]. This indicates that while dalbergioidin is a weaker inhibitor, its distinct noncompetitive mechanism may offer advantages in specific melanogenesis research contexts.
| Evidence Dimension | Mushroom Tyrosinase Inhibitory Activity (IC50) and Mechanism |
|---|---|
| Target Compound Data | IC50 = 20 mM (noncompetitive) |
| Comparator Or Baseline | 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran: IC50 = 5.2 μM (competitive) |
| Quantified Difference | Dalbergioidin is approximately 3846-fold less potent. |
| Conditions | Mushroom tyrosinase assay; compounds isolated from Lespedeza cyrtobotrya. |
Why This Matters
The noncompetitive mechanism of dalbergioidin provides a distinct mode of action compared to more potent competitive inhibitors, which is critical for studies requiring specific modulation of tyrosinase activity.
- [1] Baek, S. et al. Inhibitory effect of dalbergioidin isolated from the trunk of Lespedeza cyrtobotrya on melanin biosynthesis. J Microbiol Biotechnol. 2008 May;18(5):874-9. View Source
- [2] Lee, M.Y. et al. The melanin synthesis inhibition and radical scavenging activities of compounds isolated from the aerial part of Lespedeza cyrtobotrya. J Microbiol Biotechnol. 2010 Jun;20(6):988-94. View Source
